molecular formula C25H25N2O2.I B104033 Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) CAS No. 15185-43-0

Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)

Cat. No. B104033
CAS RN: 15185-43-0
M. Wt: 512.4 g/mol
InChI Key: UZLDSPSTABQEQP-UHFFFAOYSA-M
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Description

The compound "Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)" is a complex organic molecule that is likely to be a derivative of benzoxazole with additional ethyl groups and a polyene chain, forming a benzoxazolium salt with iodide. This structure suggests potential applications in dye synthesis and photophysical properties, as indicated by the research on related compounds .

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves condensation reactions. For instance, p-substituted 2-styryl-ethylbenzothiazolium iodides were prepared by condensation of 3-ethyl-2-methylbenzothiazole salts with p-substituted benzaldehydes . Similarly, the synthesis of dihydrobenzoxazoles was achieved through the reaction of 4-alkylidene-5(4H)-oxazolones with ethyl 3-oxo-4-triphenylphosphoranylidene-butyrate, followed by oxidation to benzoxazoles with iodine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a planar conformation, particularly for compounds with five-membered side aromatic moieties like benzothiazole . The presence of diastereotopicity in the N-methylene group protons due to restricted rotation around the N-aryl bond is a notable feature in some benzoxazole derivatives, as seen in the hydrolysis products of 3-ethyl-2-methylbenzazol-3-ium iodides .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, the hydrolysis of 3-ethyl-2-methylbenzazol-3-ium iodides leads to the formation of N-(2-hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides, with the thiol group undergoing oxidative coupling to form disulfides . The electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group in the presence of iodide ions is another reaction that could be relevant to the synthesis or modification of benzoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, are sensitive to the nature of substituents introduced into the aromatic ring . The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. Additionally, the restricted rotation around certain bonds can lead to diastereotopicity, which may influence NMR spectroscopic characteristics .

Scientific Research Applications

1. Exciton Energy Transfer in Molecular Aggregates

The benzoxazolium compound, specifically 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium iodide, has been studied for its role in exciton energy transfer between molecular aggregates. This transfer occurs from the H aggregate's lowest energy state, which is optically forbidden, to the electronic state of the J aggregate, indicating potential applications in molecular electronics and photophysics (Kobayashi, Taneichi, & Takasaka, 2007).

2. Synthesis of Deep-Coloured Squarylium Dyes for Optical Recording

This compound is integral in synthesizing deep-coloured squarylium dyes, which are crucial for the development of media in optical recording systems. The absorption characteristics of these dyes, particularly in the infrared wavelength region, make them suitable for laser optical recording media applications (Kuramoto, Natsukawa, & Asao, 1989).

3. Use in Dye-Sensitized Solar Cells

The benzoxazolium compound has been explored for its use in dye-sensitized solar cells. Carboxylated cyanine dyes derived from this compound have demonstrated the ability to improve photoelectric conversion efficiency, indicating its potential in renewable energy technology (Wu et al., 2009).

4. Development of Fluorescent Probes

This compound has been used to develop near-infrared (NIR) hydrophobic probes. These probes show potential in determining the critical micelle concentration of surfactants, which can be essential in various chemical and pharmaceutical processes (Zhu et al., 2010).

5. Electrooxidative Cyclization in Organic Synthesis

In organic synthesis, this compound has been used in the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group. This method highlights its utility in synthesizing novel organic compounds with potential applications in medicinal chemistry and material science (Okimoto et al., 2012).

properties

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDSPSTABQEQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Sigma-Aldrich MSDS]
Record name 3,3'-Diethyloxatricarbocyanine iodide
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Product Name

Benzoxazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrienyl)-, iodide

CAS RN

15185-43-0
Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name 3-ethyl-2-[7-(3-ethyl-3H-benzoxazol-2-ylidene)hepta-1,3,5-trienyl]benzoxazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Reactant of Route 2
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Reactant of Route 3
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Reactant of Route 4
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Reactant of Route 5
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Reactant of Route 6
Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)

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